Cas no 915923-01-2 (1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine)
1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
- 915923-01-2
- AKOS000175320
- 1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine
- AKOS022020462
- SCHEMBL4325062
- 1-(4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)ETHAN-1-AMINE
- STK661704
-
- MDL: MFCD08060025
- Inchi: 1S/C6H12N4/c1-3-10-4-8-9-6(10)5(2)7/h4-5H,3,7H2,1-2H3
- InChI Key: YQFABFCRGKQFAG-UHFFFAOYSA-N
- SMILES: N1(C=NN=C1C(C)N)CC
Computed Properties
- Exact Mass: 140.106196400g/mol
- Monoisotopic Mass: 140.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 56.7Ų
1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813059-1g |
4-Ethyl-α-methyl-4H-1,2,4-triazole-3-methanamine |
915923-01-2 | 95% | 1g |
¥2926.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813059-5g |
4-Ethyl-α-methyl-4H-1,2,4-triazole-3-methanamine |
915923-01-2 | 95% | 5g |
¥7273.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813059-10g |
4-Ethyl-α-methyl-4H-1,2,4-triazole-3-methanamine |
915923-01-2 | 95% | 10g |
¥12145.00 | 2024-04-25 |
1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Research Brief on 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 915923-01-2): Recent Advances and Applications
1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 915923-01-2) is a heterocyclic amine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have highlighted its role as a versatile scaffold for the synthesis of novel bioactive compounds, particularly in the context of targeting enzymes and receptors involved in various disease pathways. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine to enhance its binding affinity for kinase inhibitors. The researchers employed molecular docking and density functional theory (DFT) calculations to predict the compound's interactions with ATP-binding sites in kinases. Experimental validation revealed that derivatives of this compound exhibited promising inhibitory activity against Abl1 and Src kinases, which are implicated in cancer progression. These findings suggest its potential as a lead compound for developing next-generation kinase inhibitors.
In another recent investigation, the compound's role in modulating neurotransmitter systems was examined. A 2024 paper in ACS Chemical Neuroscience reported that 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine acts as a partial agonist of the serotonin 5-HT2A receptor, with implications for treating neuropsychiatric disorders. The study utilized in vitro assays and behavioral models in rodents to demonstrate its anxiolytic effects without significant sedative side effects. This dual functionality positions it as a candidate for novel psychotherapeutic agents.
From a synthetic chemistry perspective, advancements in the scalable production of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine have been achieved through green chemistry approaches. A 2023 Organic Process Research & Development article detailed a solvent-free microwave-assisted synthesis method, yielding the compound with >95% purity and reduced environmental impact. This methodological innovation addresses previous challenges in large-scale manufacturing, facilitating its broader application in pharmaceutical development.
The compound's pharmacokinetic profile has also been a focus of recent research. A 2024 study in Drug Metabolism and Disposition characterized its metabolic pathways using human liver microsomes, identifying CYP3A4 as the primary enzyme responsible for its oxidation. These insights are critical for predicting drug-drug interactions and optimizing dosing regimens in future clinical applications.
Looking ahead, the versatility of 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine continues to inspire multidisciplinary research. Ongoing clinical trials are evaluating its derivatives as potential treatments for resistant bacterial infections, leveraging its ability to disrupt bacterial cell wall synthesis. Additionally, computational studies are exploring its utility in targeted protein degradation strategies, particularly in oncology. As these investigations progress, this compound is poised to make substantial contributions to the next wave of therapeutic innovations in chemical biology and medicine.
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